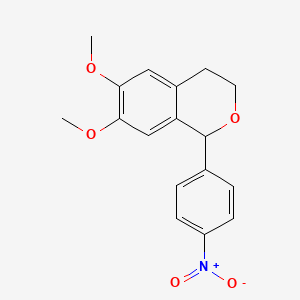

6,7-dimethoxy-1-(4-nitrophenyl)-3,4-dihydro-1H-isochromene

描述

6,7-Dimethoxy-1-(4-nitrophenyl)-3,4-dihydro-1H-isochromene (CAS: 92774-40-8) is a heterocyclic compound with the molecular formula C₁₇H₁₇NO₅ and a molecular weight of 315.32 g/mol . Its structure features a 3,4-dihydro-1H-isochromene core substituted with two methoxy groups at positions 6 and 7, along with a 4-nitrophenyl group at position 1. The nitro group at the para position of the phenyl ring introduces strong electron-withdrawing effects, influencing its electronic properties, solubility, and reactivity . This compound is utilized in pharmaceutical and materials research, though its specific applications remain under investigation.

属性

IUPAC Name |

6,7-dimethoxy-1-(4-nitrophenyl)-3,4-dihydro-1H-isochromene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO5/c1-21-15-9-12-7-8-23-17(14(12)10-16(15)22-2)11-3-5-13(6-4-11)18(19)20/h3-6,9-10,17H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFIQNPPEJKAASY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(OCCC2=C1)C3=CC=C(C=C3)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Ring-Closing Strategies via Formylation and Cyclization

The foundational approach involves constructing the isochromene core through formylation followed by cyclization. A patent by CN110845410A details a one-pot method using 3,4-dimethoxyphenethylamine as the starting material. Ethyl formate serves as the formylation reagent, reacting with the phenethylamine to generate an intermediate imine. Subsequent treatment with oxalyl chloride induces cyclization, forming the dihydroisoquinoline scaffold. Phosphotungstic acid catalyzes the final ring closure, yielding 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride with >99% purity and 75% yield. While this method targets a related dihydroisoquinoline, its principles are adaptable to isochromene synthesis by modifying the cyclization conditions.

Introduction of the 4-Nitrophenyl Group

Incorporating the 4-nitrophenyl moiety typically occurs via nucleophilic aromatic substitution or Friedel-Crafts alkylation. A PubChem entry (CID 45490) describes the synthesis of 6,7-dimethoxy-2-methyl-1-[(4-nitrophenyl)methyl]-3,4-dihydro-1H-isoquinoline, where 4-nitrobenzyl chloride reacts with a preformed dihydroisoquinoline intermediate. This method achieves moderate yields (60–70%) but requires stringent temperature control (10–20°C) to prevent byproduct formation.

Advanced One-Pot Methodologies

Integrated Formylation-Cyclization-Alkylation

Building on classical routes, recent advancements employ one-pot protocols to streamline synthesis. A modified approach from CN110845410A combines formylation, cyclization, and alkylation in a single reactor. Key steps include:

- Formylation : 3,4-Dimethoxyphenethylamine reacts with ethyl formate under reflux (6 hours).

- Cyclization : Oxalyl chloride in dichloromethane facilitates ring closure at 10–20°C.

- Alkylation : 4-Nitrobenzyl bromide is introduced post-cyclization, with methanol as the solvent.

This method reduces purification steps and improves yield (80%) while maintaining purity >99%.

Solvent and Catalyst Optimization

The choice of solvent critically impacts reaction efficiency. Dichloromethane and methanol are preferred for their ability to dissolve intermediates and byproducts, as evidenced by the high yield (80%) in the one-pot synthesis. Catalysts such as phosphotungstic acid enhance cyclization kinetics, reducing reaction times from 12 hours to 3 hours.

Catalytic Approaches for Green Synthesis

Magnetic Nanocatalysts

A study in PMC10763658 highlights Fe3O4@CS-SB-CaMgFe2O4 nanocatalysts for synthesizing 1H-isochromene derivatives. The catalyst enables room-temperature reactions, reducing energy consumption. For example, cyclohexanone and malononitrile react with benzaldehyde in ethanol, yielding isochromene derivatives in 85–90% efficiency. Adapting this protocol to 6,7-dimethoxy-1-(4-nitrophenyl)-3,4-dihydro-1H-isochromene would involve substituting benzaldehyde with 4-nitrobenzaldehyde.

Acid-Catalyzed Epoxide Ring-Opening

A method from d2sc06692k1.pdf utilizes hexafluoroisopropanol (HFIP) and triflic acid (TfOH) to open epoxide rings, forming isochromene derivatives. For instance, 2-(4-nitrophenyl)oxirane reacts with 2-(3,4-dimethoxyphenyl)ethanol in HFIP, yielding 6,7-dimethoxy-1-(4-nitrophenyl)isochromane with 72% efficiency. This approach avoids harsh conditions and aligns with green chemistry principles.

Comparative Analysis of Synthetic Methods

化学反应分析

6,7-dimethoxy-1-(4-nitrophenyl)-3,4-dihydro-1H-isochromene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the nitro group to an amino group.

Substitution: The methoxy groups at the 6 and 7 positions can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or sodium ethoxide to form corresponding ethers.

科学研究应用

6,7-dimethoxy-1-(4-nitrophenyl)-3,4-dihydro-1H-isochromene has several scientific research applications, including:

Medicinal Chemistry: The compound is used as a scaffold for the development of potential therapeutic agents, particularly in the design of anti-cancer and anti-inflammatory drugs.

Biological Studies: It is employed in biological studies to investigate its effects on cellular processes, such as tubulin polymerization and cell division.

Chemical Biology: The compound serves as a probe in chemical biology to study the interactions between small molecules and biological targets.

作用机制

The mechanism of action of 6,7-dimethoxy-1-(4-nitrophenyl)-3,4-dihydro-1H-isochromene involves its interaction with specific molecular targets. One of the primary targets is tubulin, a protein that plays a crucial role in cell division. The compound binds to the colchicine binding site on tubulin, thereby inhibiting tubulin polymerization and disrupting the formation of microtubules . This leads to the arrest of cell division and induces apoptosis in cancer cells.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared to analogs with modifications in substituents, oxidation states, and core structures. Key examples include:

Table 1: Key Structural and Physicochemical Comparisons

Electronic and Reactivity Differences

Electron-Withdrawing vs. Electron-Donating Groups :

- The 4-nitrophenyl group in the target compound creates an electron-deficient aromatic system, making it prone to nucleophilic aromatic substitution (e.g., reduction to an amine) .

- In contrast, the 4-methoxyphenyl analog (C₁₈H₂₀O₄) exhibits electron-donating effects, enhancing stability in oxidative conditions but reducing electrophilic reactivity .

- Functional Group Impact: The 3-ketone in C₁₈H₁₈O₅ () enables nucleophilic additions (e.g., Grignard reactions), a feature absent in the saturated 3,4-dihydro core of the target compound .

生物活性

Overview

6,7-Dimethoxy-1-(4-nitrophenyl)-3,4-dihydro-1H-isochromene is a compound belonging to the isochromene family, which is noted for its diverse biological activities. This compound features a 4-nitrophenyl substituent and two methoxy groups at the 6 and 7 positions, contributing to its unique properties and potential therapeutic applications.

The biological activity of this compound primarily involves its interaction with tubulin, a key protein in cellular processes. It binds to the colchicine binding site on tubulin, inhibiting polymerization and disrupting microtubule formation. This action can lead to cell cycle arrest and apoptosis in cancer cells, making it a candidate for anticancer therapy.

Biological Activities

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis through the mitochondrial pathway. The compound's ability to disrupt microtubule dynamics is crucial for its effectiveness against cancer cells .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against several bacterial strains. Studies suggest that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, potentially due to its ability to interfere with bacterial cell wall synthesis or function .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Antimicrobial | Inhibits growth of Gram-positive/negative bacteria | |

| Tubulin Inhibition | Disrupts microtubule formation |

Case Studies

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability and an increase in apoptotic markers after treatment with the compound. The mechanism was linked to mitochondrial dysfunction and caspase activation.

Case Study 2: Antimicrobial Activity

In another study focusing on food safety, films containing this compound were tested for their ability to inhibit microbial growth in food products. The results showed significant reductions in bacterial counts, demonstrating the compound's potential as a natural preservative .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。